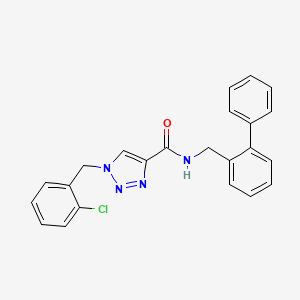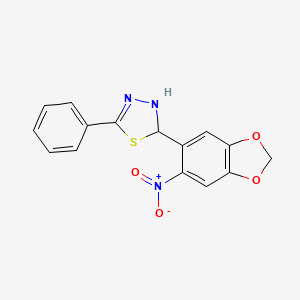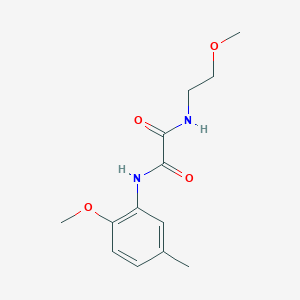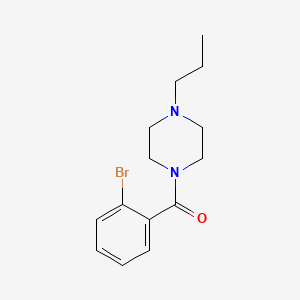
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a promising candidate for the treatment of tuberculosis, a bacterial disease that affects millions of people worldwide.
Mechanism of Action
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of mycolic acids. By inhibiting DprE1, N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide disrupts the synthesis of the mycobacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further clinical development. It has also been shown to have a low potential for drug-drug interactions, which is an important consideration for the treatment of tuberculosis, as patients often receive multiple medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its potency against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in clinical settings.
Future Directions
Future research on N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. Other potential future directions include the development of combination therapies with other anti-tuberculosis drugs to enhance its efficacy and the investigation of N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide's potential for the treatment of other bacterial diseases.
In conclusion, N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising candidate for the treatment of tuberculosis, with potent activity against drug-resistant strains of Mycobacterium tuberculosis and minimal toxicity. Further research is needed to optimize its pharmacokinetic properties and explore its potential for the treatment of other bacterial diseases.
Synthesis Methods
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-biphenylcarboxaldehyde with 2-chlorobenzylamine, followed by the formation of a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the introduction of a carboxamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential to treat tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the synthesis of mycolic acids, a crucial component of the bacterial cell wall, leading to cell death.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(2-phenylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c24-21-13-7-5-11-19(21)15-28-16-22(26-27-28)23(29)25-14-18-10-4-6-12-20(18)17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGKRHVGWHSVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-biphenylylmethyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)